CYP1A2 Inhibition — Unconfirmed Class-Level Inference
A BindingDB entry (BDBM50232898, CHEMBL4071093) reports an IC50 of 1,500 nM for inhibition of human CYP1A2 expressed in baculovirus-infected insect cells, using Luciferin-1A2 as substrate in the presence of NADPH [1]. However, the chemical structure associated with this entry is listed only as 'CHEMBL4071093' with no explicit confirmation that it corresponds to 7-chloro-4-ethyl-2,3-dihydro-1H-inden-1-one. Cross-referencing this CHEMBL ID against the target compound's registry data did not yield a definitive match. Even if the association were confirmed, no comparator data for 7-bromo, 7-des-chloro, or 4-des-ethyl analogs are available in the same assay system to establish the incremental contribution of the 7-chloro-4-ethyl substitution pattern. This evidence is therefore classified as unverified class-level inference only.
| Evidence Dimension | CYP1A2 inhibition (IC50) |
|---|---|
| Target Compound Data | 1,500 nM (unconfirmed structural match) |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Baculovirus-infected insect cells; Luciferin-1A2 substrate; NADPH cofactor |
Why This Matters
CYP inhibition liability is a critical procurement discriminator for compounds entering ADMET screening, but without a confirmed identity and comparator data, this value provides no actionable differentiation.
- [1] BindingDB entry BDBM50232898 / CHEMBL4071095. Inhibition of human CYP1A2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232898 (accessed 2026-05-05). View Source
